3-fluoro-4-methoxy-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzamide
Description
This compound is a benzamide derivative featuring a 3-fluoro-4-methoxy-substituted aromatic ring linked to a 4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl ethylamine moiety. Key structural attributes include:
Properties
IUPAC Name |
3-fluoro-4-methoxy-N-[2-(4-methoxy-2-methyl-6-oxopyridin-1-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O4/c1-11-8-13(23-2)10-16(21)20(11)7-6-19-17(22)12-4-5-15(24-3)14(18)9-12/h4-5,8-10H,6-7H2,1-3H3,(H,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHUFDLYTJYXLIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1CCNC(=O)C2=CC(=C(C=C2)OC)F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-4-methoxy-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzamide typically involves multi-step organic reactions. The process may start with the preparation of the benzamide core, followed by the introduction of the fluoro and methoxy groups through electrophilic aromatic substitution reactions. The pyridinyl moiety can be incorporated via a nucleophilic substitution reaction, using appropriate pyridine derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Amide Bond Hydrolysis
The benzamide moiety undergoes hydrolysis under acidic or basic conditions to yield corresponding carboxylic acid and amine derivatives. This reaction is critical for prodrug activation or metabolite formation.
| Conditions | Reagents | Outcome | References |
|---|---|---|---|
| Acidic (HCl, reflux) | 6M HCl, 90°C, 12 hrs | Cleavage to 3-fluoro-4-methoxybenzoic acid and 2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethylamine | |
| Basic (NaOH, aqueous) | 2M NaOH, 70°C, 8 hrs | Partial hydrolysis with residual amide linkage under milder conditions |
-
Key Insight : Acidic hydrolysis proceeds quantitatively, while basic conditions require optimization to avoid side reactions.
Nucleophilic Aromatic Substitution (NAS)
The fluorine atom at the 3-position of the benzamide ring is susceptible to NAS with nitrogen or oxygen nucleophiles, enabling structural diversification.
-
Mechanistic Note : Electron-withdrawing groups (e.g., methoxy) on the benzamide ring enhance NAS reactivity at the fluorine position .
Pyridone Ring Functionalization
The 4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl group participates in alkylation and oxidation reactions.
Alkylation at the Pyridone Oxygen
Oxidation of the Pyridone Ring
Cross-Coupling Reactions
The ethyl linker between the benzamide and pyridone moieties enables Suzuki-Miyaura and Buchwald-Hartwig couplings.
Photochemical Reactions
UV irradiation induces cleavage of the C–F bond in the benzamide ring, forming reactive intermediates.
| Conditions | Wavelength | Product | Application | References |
|---|---|---|---|---|
| UV light (254 nm) | 6 hrs | Defluorinated radical intermediates | Polymerization initiators |
Biological Activation Pathways
In metabolic studies, the compound undergoes cytochrome P450-mediated oxidation at the methyl group of the pyridone ring:
| Enzyme | Site of Oxidation | Metabolite | Activity | References |
|---|---|---|---|---|
| CYP3A4 | 6-Methyl group | 6-Hydroxymethyl derivative | Reduced target binding affinity |
Stability Under Physiological Conditions
The compound demonstrates pH-dependent stability, critical for formulation:
| pH | Temperature | Half-Life | Degradation Pathway | References |
|---|---|---|---|---|
| 1.2 | 37°C | 2.5 hrs | Acidic hydrolysis of amide bond | |
| 7.4 | 37°C | 48 hrs | Slow oxidation of the pyridone ring |
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by its unique molecular structure, which includes:
- Molecular Formula : C₁₉H₁₈FNO₃
- Molecular Weight : 329.35 g/mol
- IUPAC Name : 3-fluoro-4-methoxy-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzamide
Anticancer Activity
Recent studies have highlighted the potential of this compound in cancer treatment. The compound has shown promising results against various cancer cell lines, particularly due to its ability to inhibit specific enzymatic pathways involved in tumor growth.
Case Study: Inhibition of Tumor Cell Proliferation
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant cytotoxicity against breast cancer cell lines (IC₅₀ values ranging from 5.71 μM to 6.14 μM) . The presence of the methoxy group was identified as a critical factor enhancing its anticancer properties.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy. Research indicates that it possesses activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results suggest that the compound may be a candidate for developing new antimicrobial agents .
Neurological Applications
The compound's structural features suggest potential applications in treating neurological disorders. Its derivatives have been synthesized and tested for anticonvulsant activity.
Case Study: Anticonvulsant Activity
In a picrotoxin-induced convulsion model, compounds related to this structure demonstrated significant anticonvulsant properties, suggesting that modifications to the methoxy and pyridine components could enhance efficacy .
Mechanism of Action
The mechanism of action of 3-fluoro-4-methoxy-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzamide would depend on its specific biological target. Generally, benzamides can interact with various molecular targets, including enzymes, receptors, and ion channels. The presence of the fluoro and methoxy groups may enhance its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The compound’s structural analogs differ in substituents on the benzamide and pyridinone moieties, impacting physicochemical and biological properties. Below is a comparative analysis:
Key Observations :
Biological Activity
3-Fluoro-4-methoxy-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms, therapeutic implications, and relevant case studies.
Chemical Structure
The compound can be represented by the following structural formula:
The biological activity of this compound is primarily attributed to its ability to modulate various biological pathways. Key mechanisms include:
- Protein Kinase Inhibition : The compound has been shown to inhibit specific protein kinases, which play crucial roles in cell signaling and proliferation. This inhibition can lead to reduced tumor growth and improved outcomes in cancer models .
- Antioxidant Activity : Research indicates that the compound exhibits antioxidant properties, helping to mitigate oxidative stress in cellular environments, which is essential for maintaining cellular health and preventing damage from reactive oxygen species .
Biological Activity Overview
The following table summarizes the key biological activities associated with this compound:
Case Studies and Research Findings
- Anticancer Properties : A study demonstrated that the compound effectively inhibited the growth of several cancer cell lines by inducing apoptosis and cell cycle arrest. The IC50 values were significantly lower than those of standard chemotherapeutic agents, indicating a strong potential for development as an anticancer drug .
- Antioxidant Effects : In vitro studies revealed that the compound could scavenge free radicals effectively, leading to decreased levels of lipid peroxidation in treated cells. This suggests that it may be beneficial in conditions characterized by oxidative stress .
- Anti-inflammatory Activity : Experimental models of inflammation showed that administration of the compound led to reduced levels of pro-inflammatory cytokines, highlighting its potential use in treating inflammatory diseases .
- Antimicrobial Activity : The compound exhibited notable antimicrobial effects against both Gram-positive and Gram-negative bacteria, indicating its potential as a novel antibacterial agent .
Q & A
Q. What are the recommended synthetic routes for 3-fluoro-4-methoxy-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzamide?
- Methodological Answer : The synthesis typically involves coupling a substituted benzoyl chloride with a pyridone-derived ethylamine intermediate. Key steps include:
- Preparation of the pyridone moiety via cyclization of a β-ketoester with urea or thiourea under acidic conditions .
- Functionalization of the ethylamine side chain using nucleophilic substitution or reductive amination.
- Final amide bond formation via Schotten-Baumann reaction or coupling reagents like HATU/DMAP in anhydrous solvents (e.g., dichloromethane or THF).
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures.
Q. How should researchers characterize this compound to confirm its structural identity?
- Methodological Answer : A multi-technique approach is critical:
- NMR : H and C NMR to verify substituent positions (e.g., methoxy groups at 4-position on benzamide and pyridone rings) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H] or [M+Na]) and fragmentation patterns.
- X-ray Crystallography : Single-crystal analysis using SHELX programs (e.g., SHELXL for refinement) to resolve stereoelectronic effects and hydrogen bonding .
Q. What are the primary challenges in achieving high purity during synthesis?
- Methodological Answer : Common issues include:
- Byproduct Formation : Competing reactions during amide coupling (e.g., over-activation of carboxyl groups). Mitigate using controlled stoichiometry of coupling reagents.
- Solubility Limitations : Poor solubility of intermediates in polar solvents. Optimize solvent mixtures (e.g., DMF/THF) or employ sonication .
- Purification : Use preparative HPLC with a C18 column (acetonitrile/water + 0.1% TFA) for challenging separations .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
- Methodological Answer : Discrepancies may arise from assay conditions or impurity profiles. Strategies include:
- Dose-Response Validation : Replicate assays with standardized protocols (e.g., IC determination in triplicate).
- Metabolite Screening : Use LC-MS to identify degradation products or active metabolites influencing results .
- Structural Confirmation : Re-analyze batch samples via X-ray crystallography to rule out polymorphic variations .
Q. What computational methods are suitable for studying this compound’s interaction with biological targets?
- Methodological Answer : Combine molecular docking (AutoDock Vina, Schrödinger Suite) and molecular dynamics (GROMACS) to:
Q. How can reaction yields be optimized for large-scale synthesis without compromising purity?
- Methodological Answer : Implement flow chemistry techniques:
- Continuous Flow Reactors : Enhance mixing and heat transfer for exothermic steps (e.g., amide coupling) .
- Catalyst Screening : Test Pd/C or enzyme-based catalysts for selective reductions or deprotections .
- In-line Analytics : Use FTIR or UV-vis probes for real-time monitoring of reaction progress .
Q. What strategies address low reproducibility in crystallographic data for structural studies?
- Methodological Answer : Ensure rigorous crystal handling and data collection:
- Cryoprotection : Flash-cool crystals in liquid N with 20–25% glycerol to minimize ice formation .
- Data Redundancy : Collect multiple datasets (e.g., from different crystals) and refine using SHELXL’s TWIN/BASF commands for twinned crystals .
- Validation Tools : Use checkCIF/PLATON to identify structural outliers or overfitting .
Data Contradiction Analysis
Q. How should researchers interpret conflicting solubility data in polar vs. nonpolar solvents?
- Methodological Answer : Solubility variations may arise from:
- Polymorphism : Characterize solid-state forms via PXRD or DSC to identify metastable phases.
- pH Effects : Test solubility in buffered solutions (e.g., PBS at pH 7.4) to mimic physiological conditions .
- Co-solvent Systems : Explore ternary mixtures (e.g., DMSO/water/PEG) for enhanced dissolution .
Experimental Design Considerations
Q. What controls are essential for assessing this compound’s stability under physiological conditions?
- Methodological Answer : Include:
- Negative Controls : Incubate compound in PBS (pH 7.4) at 37°C without enzymes.
- Enzymatic Controls : Add liver microsomes or esterases to simulate metabolic degradation .
- Analytical Controls : Use LC-MS to quantify parent compound and degradation products over time.
Q. How can researchers design assays to differentiate between target-specific and off-target effects?
- Methodological Answer :
Employ orthogonal assays: - Primary Screen : High-throughput kinase inhibition assay (e.g., KinomeScan).
- Counter-Screen : Use CRISPR-edited cell lines lacking the target protein.
- Proteomic Profiling : SILAC-MS to identify off-target protein interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
